2-Diethylaminoethyl vinyl ether
Description
Historical Evolution of Research on Vinyl Ethers and Aminoalkyl Vinyl Ethers
The chemistry of vinyl ethers has a rich history, with early synthetic methods dating back over a century. The foundational work by scientists like Alexei Yevgrafovich Favorskii and Walter Reppe in the early 20th century established key pathways for vinyl ether synthesis. The Favorskii reaction, for instance, originally described the base-catalyzed reaction of terminal alkynes with carbonyl compounds acs.org. A related and highly significant development was the direct vinylation of alcohols by reacting them with acetylene (B1199291) in the presence of a basic catalyst, a process extensively developed by Reppe and later refined by M. F. Shostakovsky multijournals.orgchemicalbook.com. These methods enabled the production of a wide range of simple alkyl vinyl ethers.
The synthesis of aminoalkyl vinyl ethers, such as 2-Diethylaminoethyl vinyl ether, represents a more specialized extension of this early work. These compounds are typically prepared by the vinylation of the corresponding amino alcohol, in this case, 2-(diethylamino)ethanol. While the general principle of vinylating alcohols was well-established, specific investigations into the synthesis and reactions of vinyl ethers derived from ethanolamines were pioneered significantly by M. F. Shostakovsky and his group documentsdelivered.comdocumentsdelivered.com. Their work laid the groundwork for accessing this class of functional monomers, which combine the reactivity of the vinyl ether with the unique properties imparted by the amino group. Modern methods, such as transetherification catalyzed by transition metals like palladium or iridium, offer alternative routes to functionalized vinyl ethers from more readily available precursors like ethyl vinyl ether orgsyn.orgacademie-sciences.fr.
Academic Significance within Contemporary Organic Synthesis and Polymer Science
The academic significance of this compound is twofold, stemming from its utility in both organic synthesis and polymer science.
In organic synthesis , the vinyl ether group is a versatile functional handle. Its electron-rich double bond makes it a valuable participant in various reactions, including Diels-Alder cycloadditions and Claisen rearrangements academie-sciences.fr. The ether linkage is stable under basic conditions but can be readily hydrolyzed under mild acidic conditions to yield an aldehyde and the parent alcohol, making it an effective protecting group for alcohols.
In polymer science , DEAEVE is a functional monomer primarily used in cationic polymerization. Vinyl ethers, due to their electron-rich nature, readily undergo cationic polymerization but are generally not susceptible to radical polymerization sci-hub.se. The development of living cationic polymerization techniques in the 1980s provided precise control over the synthesis of poly(vinyl ether)s, enabling the creation of polymers with well-defined molecular weights and low dispersity (Đ < 1.2) nih.govacs.orgrsc.org.
The most significant feature of poly(this compound) (PDEAEVE) is the pendant diethylamino group. This tertiary amine imparts pH-responsiveness to the polymer. In acidic environments, the amine is protonated, rendering the polymer cationic and soluble in aqueous solutions. As the pH increases to basic conditions, the amine deprotonates, the polymer becomes neutral and hydrophobic, and it may precipitate or form aggregates. This "smart" or "stimuli-responsive" behavior is of great interest for a range of applications indexcopernicus.commdpi.comnih.gov. While much of the application-focused research has been on the more common methacrylate (B99206) analogue, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) nih.govsigmaaldrich.com, the principles apply directly to PDEAEVE. Potential applications include:
Drug Delivery: Polymers that change solubility with pH can be designed to release encapsulated drugs in the specific acidic microenvironments of tumors or intracellular compartments mdpi.comnih.gov.
Gene Delivery: The cationic nature of the protonated polymer can facilitate the complexation and delivery of negatively charged genetic material like DNA or siRNA.
Smart Coatings and Surfaces: Surfaces grafted with PDEAEVE could alter their properties, such as wettability or adhesion, in response to pH changes.
Key Research Methodologies and Theoretical Frameworks in this compound Studies
The investigation of DEAEVE and its corresponding polymer relies on a suite of established and advanced analytical and theoretical techniques.
Synthesis and Polymerization Framework: The primary theoretical framework for the polymerization of DEAEVE is living cationic polymerization . This process involves initiation with a system, often a proton source (like an HCl-adduct of a vinyl ether) paired with a mild Lewis acid (like ZnCl₂ or EtAlCl₂), which generates a carbocationic propagating species nih.govacs.org. The key to a "living" process is the reversible deactivation of the propagating chain end, which minimizes termination and chain-transfer reactions that are common in conventional cationic polymerization. This allows for the synthesis of polymers with controlled architectures, such as block copolymers acs.orgrsc.org.
Characterization Methodologies:
Spectroscopy: Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural confirmation. In FTIR analysis of the polymer, the disappearance of characteristic peaks for the vinyl group (e.g., C=C stretching) confirms polymerization researchgate.netnih.gov. ¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the identification of protons and carbons in the monomer's vinyl group and the polymer's backbone and side chains nih.govresearchgate.net.
Chromatography: Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight (Mₙ and Mₙ) and the polydispersity index (Đ or MWD) of the resulting polymers. A narrow distribution is a key indicator of a well-controlled, living polymerization acs.orgnih.gov.
Analysis of Stimuli-Response: The pH-responsive behavior of PDEAEVE in aqueous solutions is studied using several techniques. Dynamic Light Scattering (DLS) is used to measure changes in the hydrodynamic radius of polymer chains or aggregates as a function of pH nih.gov. UV-Vis spectroscopy can monitor the solution turbidity to determine the pH at which the polymer undergoes its soluble-to-insoluble phase transition. Acid-base titrations are employed to determine the buffering range and apparent pKₐ of the polymer nih.gov.
Computational and Theoretical Modeling: Theoretical frameworks, such as those defining the total free energy of a polymer network, can be used to model and predict the swelling behavior and nanoscale structural changes of stimuli-responsive polymers in response to pH and ionic strength variations acs.org.
Below are interactive tables summarizing typical polymerization conditions and expected NMR data for vinyl ethers.
Table 1: Representative Conditions for Living Cationic Polymerization of Vinyl Ethers Users can sort the data by clicking on the column headers.
| Initiating System | Solvent | Temperature (°C) | Typical Result | Reference |
|---|---|---|---|---|
| HI / I₂ | Toluene or Hexane | -40 to -15 | Well-controlled Mₙ, Narrow Đ (<1.2) | acs.org |
| HCl-Adduct / ZnCl₂ | Dichloromethane | -40 to 0 | Controlled Mₙ, Narrow Đ | nih.gov |
| HCl-Adduct / EtAlCl₂ / Dioxane | Toluene | -35 | Living polymerization for graft copolymers | acs.org |
| Trifluoromethyl Sulfonate / Ligand | Toluene | -78 | Controlled Mₙ and tacticity | nih.gov |
| Electrophilic Selenium / Mn(CO)₅Br | Not specified | Room Temperature | Living polymerization under ambient conditions | rsc.orgrsc.org |
Table 2: Typical NMR Spectroscopic Data for Vinyl Ether Monomers This table presents generally expected chemical shift ranges for the vinyl group.
| Nucleus | Vinyl Proton/Carbon | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H NMR | O-CH=CH₂ | ~6.4 (dd) | academie-sciences.frresearchgate.net |
| ¹H NMR | O-CH=CH₂ (trans) | ~4.2 (dd) | academie-sciences.frresearchgate.net |
| ¹H NMR | O-CH=CH₂ (cis) | ~4.0 (dd) | academie-sciences.frresearchgate.net |
| ¹³C NMR | O-CH=CH₂ | ~151-152 | academie-sciences.fr |
| ¹³C NMR | O-CH=CH₂ | ~86-88 | academie-sciences.fr |
Properties
CAS No. |
3205-13-8 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-ethenoxy-N,N-diethylethanamine |
InChI |
InChI=1S/C8H17NO/c1-4-9(5-2)7-8-10-6-3/h6H,3-5,7-8H2,1-2H3 |
InChI Key |
PLWQJHWLGRXAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC=C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Diethylaminoethyl Vinyl Ether
Fundamental Reactivity Patterns of Electron-Rich Vinyl Ethers
Vinyl ethers, including 2-Diethylaminoethyl vinyl ether, are characterized as electron-rich alkenes. The oxygen atom adjacent to the carbon-carbon double bond donates electron density through resonance, making the double bond particularly susceptible to attack by electrophiles. This inherent electronic property governs their fundamental reactivity patterns.
The most characteristic reaction of vinyl ethers is electrophilic addition. The high electron density of the π bond makes it a target for electrophiles. libretexts.orglumenlearning.com The general mechanism proceeds in a two-step fashion.
First, an electrophile (E+) is attacked by the electron-rich double bond. libretexts.orglumenlearning.com This initial attack is the rate-determining step and results in the formation of a carbocation intermediate. lumenlearning.com The positive charge on this intermediate is stabilized by the adjacent oxygen atom through resonance, where the oxygen can donate a lone pair of electrons to form an oxonium ion. This resonance stabilization makes the carbocation intermediate of a vinyl ether addition more stable than a typical alkyl carbocation.
The second step involves the rapid attack of a nucleophile (Nu-) on the carbocation, leading to the final addition product. libretexts.orglumenlearning.com
A classic example is the acid-catalyzed hydrolysis of vinyl ethers, which proceeds via the addition of a proton to the β-carbon of the vinyl group, forming a resonance-stabilized carbocation. This is followed by the addition of water and subsequent loss of a proton to yield an aldehyde and an alcohol.
Table 1: General Mechanism of Electrophilic Addition to a Vinyl Ether
| Step | Description |
|---|---|
| 1 | The π electrons of the vinyl ether's double bond attack an electrophile (E+). |
| 2 | A covalent bond forms between the β-carbon and the electrophile. |
| 3 | A carbocation intermediate is formed on the α-carbon, stabilized by resonance with the adjacent oxygen atom. |
| 4 | A nucleophile (Nu-) attacks the carbocation. |
| 5 | A new covalent bond is formed, resulting in the final addition product. |
This reactivity makes vinyl ethers useful synthons in organic chemistry, for instance, in the protection of hydroxyl groups. chemicalbook.com
Vinyl ethers, being electron-rich, readily participate in cycloaddition reactions. A notable example is the [2+2] cycloaddition. These reactions, often thermally or photochemically induced, involve the combination of two unsaturated molecules to form a four-membered ring. youtube.com For instance, the reaction of electron-deficient acetylenes with alkyl vinyl ethers can yield cyclobutene (B1205218) derivatives. researchgate.net The stereochemistry and outcome of these reactions (suprafacial vs. antarafacial) are often dictated by the principles of frontier molecular orbital theory, depending on whether the reaction is under thermal or photochemical control. youtube.com
Another significant cycloaddition is the hetero-Diels-Alder reaction, a [4+2] cycloaddition where the vinyl ether acts as the dienophile. Due to their electron-rich nature, vinyl ethers react efficiently with electron-deficient dienes. nih.gov This type of reaction has been utilized for the selective labeling of vinyl ether-containing lipids, such as plasmalogens, highlighting its utility in complex biological systems. nih.gov
While cationic polymerization is more common for vinyl ethers, they can also undergo radical addition reactions. researchgate.net The addition of a radical to the double bond forms a new radical intermediate. The stability of this intermediate and the subsequent reaction pathways are of key interest.
In some photoinduced transformations, a mechanism known as a 1,2-spin-center shift (SCS) can occur. nih.gov This process involves the migration of a radical center within a molecule. For example, a radical addition to an olefin, such as an alkyl vinyl ether, can generate an intermediate that undergoes an SCS to furnish a more stable or reactive radical species, which then proceeds to form the final product. nih.gov
The direct radical polymerization of vinyl ethers has been challenging but has been achieved under specific conditions, such as using reversible addition-fragmentation chain transfer (RAFT) polymerization, sometimes facilitated by interactions like hydrogen bonding to reduce the electron density of the vinyl group. researchgate.net
Kinetics and Thermodynamics of this compound Transformations
The rates and energy profiles of reactions involving this compound are crucial for understanding and optimizing its chemical transformations.
The rate of reactions involving vinyl ethers, such as electrophilic additions, can be determined using various kinetic methods. For gas-phase reactions of simple vinyl ethers with atmospheric oxidants like OH radicals, NO3 radicals, and ozone, relative rate methods using in situ FTIR spectroscopy have been employed. nih.gov For reactions in solution, techniques like monitoring the disappearance of a reactant or the appearance of a product via spectroscopy (UV-Vis, NMR) are common.
For electrophilic additions, the reaction is often second order, with the rate dependent on the concentrations of both the vinyl ether and the electrophile. libretexts.org
Table 2: Factors Influencing Reaction Rates of Vinyl Ethers
| Factor | Influence |
|---|---|
| Solvent | Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate. For some reactions, like certain Heck vinylations, specific molecular solvents like DMSO are effective. organic-chemistry.org |
| Temperature | Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. youtube.com |
| Catalyst | Acid catalysts are often used to accelerate electrophilic additions. wikipedia.org In other reactions, such as Heck vinylations, palladium catalysts with specific phosphine (B1218219) ligands are employed to achieve high regioselectivity and reaction rates. organic-chemistry.orgliv.ac.uk |
| Substituent Effects | The electronic nature of substituents on the vinyl ether or the reacting partner can significantly impact the rate. Electron-donating groups on the vinyl ether enhance its nucleophilicity and rate of reaction with electrophiles. |
The activation energy (Ea) is the minimum energy required for a reaction to occur and represents the energy difference between the reactants and the transition state. youtube.com The transition state is a high-energy, unstable arrangement of atoms that exists for a fleeting moment as reactants are converted into products. youtube.comyoutube.com
In the electrophilic addition to a vinyl ether, the transition state for the rate-determining first step involves the partial formation of the new bond to the electrophile and partial breaking of the double bond. libretexts.org The stability of this transition state, which leads to the carbocation intermediate, is a key factor in determining the reaction rate. libretexts.org Features that stabilize the developing positive charge, such as the resonance effect from the ether oxygen, will lower the energy of the transition state and thus lower the activation energy, speeding up the reaction.
Computational methods, such as Density Functional Theory (DFT), can be used to model the transition state and calculate the activation energy. manchester.ac.uk These studies can provide insights into the geometry and electronic structure of the transition state, helping to elucidate reaction mechanisms. For example, DFT studies on the radical addition to vinyl borates have been used to evaluate enthalpic and polar contributions in the transition state. manchester.ac.uk
Catalysis in this compound Reactions
The reactivity of this compound is significantly influenced by the presence of catalysts, which can direct reaction pathways, enhance reaction rates, and control stereoselectivity. The presence of both a vinyl ether group, susceptible to electrophilic attack, and a tertiary amine, which can act as a Lewis base or a proton scavenger, allows for a rich and diverse catalytic chemistry. This section explores the mechanisms of acid-catalyzed, transition metal-catalyzed, and organocatalytic reactions involving this functionalized vinyl ether.
Acid Catalysis Mechanisms (e.g., Brønsted, Lewis Acids)
Acid catalysis is a fundamental method for activating vinyl ethers like this compound towards nucleophilic attack, primarily through the protonation or coordination of the ether oxygen. This activation facilitates a variety of transformations, most notably hydrolysis and polymerization.
Brønsted Acid Catalysis:
Brønsted acids catalyze reactions by donating a proton. In the case of vinyl ethers, the reaction mechanism typically involves a rate-determining proton transfer to the β-carbon of the vinyl group. rsc.org This generates a resonance-stabilized carbocation intermediate, which is then rapidly attacked by a nucleophile.
The acid-catalyzed hydrolysis of vinyl ethers, such as ethyl vinyl ether, serves as a well-studied model. The reaction is first-order in both the vinyl ether and the hydronium ion and exhibits general acid catalysis. rsc.org The mechanism proceeds as follows:
Protonation: A proton from a Brønsted acid (H₃O⁺, for example) adds to the terminal carbon of the vinyl group, leading to the formation of a stabilized carbocation (hemiacetal cation).
Nucleophilic Attack: A water molecule attacks the carbocation.
Deprotonation: Loss of a proton yields an unstable hemiacetal, which rapidly decomposes to an aldehyde (acetaldehyde in the case of ethyl vinyl ether) and an alcohol.
Studies using deuterium (B1214612) oxide (D₂O) have shown that only one deuterium atom is incorporated into the methyl group of the resulting acetaldehyde, confirming that the initial proton transfer is the rate-determining step. rsc.org The deuterium isotope effect for this proton transfer from the hydronium ion is significant, further supporting this mechanism. rsc.org For this compound, the tertiary amine group can be protonated first, which may influence the electronic properties and reactivity of the vinyl ether moiety.
Lewis Acid Catalysis:
Lewis acids act as electron-pair acceptors, activating substrates by withdrawing electron density. wikipedia.orgyoutube.com In reactions involving this compound, a Lewis acid can coordinate to either the ether oxygen or the nitrogen atom of the diethylamino group. Coordination to the ether oxygen makes the vinyl group more electrophilic and susceptible to attack by nucleophiles or participation in cycloaddition reactions. wikipedia.orgarizona.edu
The general mechanism for Lewis acid catalysis involves:
Coordination: The Lewis acid binds to a Lewis basic site on the substrate (e.g., the ether oxygen). youtube.com
Activation: This coordination enhances the electrophilicity of the substrate. youtube.com
Reaction: The activated substrate reacts with a nucleophile.
Catalyst Regeneration: The Lewis acid dissociates from the product. youtube.com
Lewis acids like zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃) are commonly used. wikipedia.orgarizona.edu The strength of the Lewis acid is a critical factor; strong Lewis acids can sometimes lead to decomposition of the products, whereas weaker Lewis acids can effectively promote the desired reaction. arizona.edu For instance, Lewis acids can catalyze [2+2] cycloaddition reactions between electron-rich alkenes like vinyl ethers and suitable electrophilic partners. arizona.edu The presence of the appended Lewis acid can also enable reactivity that is otherwise not observed, such as the activation of molecular oxygen by certain nickel(II) complexes. nih.gov
| Catalyst Type | General Mechanism | Key Intermediates |
| Brønsted Acid | Rate-determining proton transfer to the β-carbon of the vinyl group. rsc.org | Resonance-stabilized carbocation. |
| Lewis Acid | Coordination to a Lewis basic site (ether oxygen or amine nitrogen) to increase electrophilicity. wikipedia.orgyoutube.com | Substrate-Lewis acid complex. |
Transition Metal Catalysis (e.g., Palladium-catalyzed Dimerization, Coupling Reactions)
Transition metals, particularly palladium, are highly effective catalysts for a variety of transformations involving vinyl ethers. The electron-rich nature of the vinyl ether double bond allows for versatile reactivity patterns with these metals. acs.org
Palladium-Catalyzed Dimerization:
Palladium complexes, specifically cationic α-diimine palladium species, can catalytically dimerize alkyl vinyl ethers to form β,γ-unsaturated acetals. nih.gov This reaction is significant as it converts simple vinyl ethers into more complex, functionalized molecules.
A plausible mechanism for this dimerization involves several key steps: nih.gov
Initiation: An active Pd-OR alkoxide species is generated in situ.
Insertion: Two molecules of the vinyl ether insert into the palladium-alkoxide bond. The first insertion forms a (α-alkoxyethyl)palladium species. The second insertion into the Pd-C bond generates a Pd{CH₂(CHOR)CH₂(CHOR)} species.
β-OR Elimination: A β-alkoxide elimination from this intermediate releases the β,γ-unsaturated acetal (B89532) product and regenerates the active palladium catalyst.
This process provides a pathway to create branched polyolefins when combined with ethylene (B1197577) copolymerization. acs.org However, a major challenge in transition metal-catalyzed reactions of vinyl ethers is the propensity for side reactions like cationic polymerization. acs.org
Palladium-Catalyzed Coupling Reactions:
Vinyl ethers can participate in various palladium-catalyzed cross-coupling reactions. Theoretical studies on the C-C reductive elimination from palladium(II) complexes show that vinyl-vinyl coupling has a smaller activation barrier and is more exothermic compared to the coupling of methyl, ethynyl, or phenyl groups. researchgate.net This suggests that coupling reactions involving vinyl groups are kinetically and thermodynamically favorable.
In the context of copolymerization, phosphine-sulfonate palladium complexes have been investigated for the reaction of ethylene with vinyl ethers. nih.gov Density functional theory (DFT) calculations have shown that a favorable 1,2-selective insertion of the vinyl ether into the palladium complex is driven by hydrogen bonding interactions between the ether's oxygen atom and the catalyst's ancillary ligand. nih.gov
| Reaction Type | Catalyst System | Proposed Mechanism | Product Type |
| Dimerization | (α-diimine)PdCl⁺ | In situ generation of PdOR, double vinyl ether insertion, β-OR elimination. nih.gov | β,γ-Unsaturated acetal. |
| Copolymerization | Phosphine-sulfonate Pd complex | 1,2-selective insertion of vinyl ether into the Pd-complex. nih.gov | Functionalized polyolefins. |
| C-C Coupling | Pd(PH₃)₂ (Theoretical) | Reductive elimination from a bis(vinyl)palladium intermediate. researchgate.net | Dienes (e.g., 1,3-butadiene). |
Organocatalytic Systems and Mechanisms
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in polymer synthesis and organic transformations, offering an alternative to metal-based systems.
Stereoselective Cationic Polymerization:
Chiral Brønsted acids have been successfully employed for the stereoselective cationic polymerization of vinyl ethers. For instance, confined Brønsted acids, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), can control the stereochemistry of the propagating chain, leading to isotactic polymers. researchgate.net This organocatalytic system shows high efficiency and stereoselectivity for various vinyl ethers. The catalyst's chiral pocket creates a specific environment that dictates the approach of the incoming monomer, resulting in a controlled polymer tacticity. researchgate.net This method is particularly valuable as it allows for the polymerization of functionalized monomers, like alkenyl vinyl ethers, without affecting other reactive groups in the molecule. researchgate.net
Photoredox Catalysis:
Vinyl ethers can also be activated through organocatalytic photoredox cycles. In one example, phenyl vinyl ether is used as an ethylene surrogate in a three-component reaction with heteroarenes and various radical precursors. nih.gov The proposed mechanism involves:
Radical Generation: A photocatalyst, upon visible light irradiation, initiates the formation of a radical (e.g., a sulfonyl radical).
Radical Addition: This radical adds to the vinyl ether, generating an α-oxy radical intermediate.
Spin-Center Shift (SCS): The intermediate adds to an N-heteroarene. A subsequent radical-mediated SCS pathway facilitates C-O bond cleavage, with the phenoxy group acting as a leaving group. nih.gov
This strategy showcases the utility of vinyl ethers in complex, multicomponent reactions driven by organocatalysts, providing access to functionalized heterocyclic compounds. nih.gov
| Catalytic System | Catalyst Example | Mechanism | Application |
| Chiral Brønsted Acid | 1,1'-bi-2-naphthol (BINOL)-derived phosphoric acids. researchgate.net | Confined acid-catalyzed cationic polymerization. | Stereoselective synthesis of isotactic poly(vinyl ethers). |
| Photoredox Catalysis | Organic dyes (e.g., 4DPAIPN). nih.gov | Radical addition to the vinyl ether followed by a spin-center shift. | Three-component functionalization of heteroarenes. |
Polymerization Science of 2 Diethylaminoethyl Vinyl Ether
Cationic Polymerization of 2-Diethylaminoethyl Vinyl Ether
Cationic polymerization is the most common and effective method for polymerizing vinyl ethers. nih.gov The electron-donating ether oxygen atom stabilizes the propagating carbocation, making VEs highly susceptible to this mechanism. nih.govnii.ac.jp However, the polymerization of DEAEVE via this route requires careful selection of initiating systems to prevent catalyst deactivation by the pendent amine group.
Living cationic polymerization enables the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (Đ), and well-defined end-functionalities. nih.gov This is achieved by minimizing or eliminating chain termination and chain transfer reactions. wikipedia.org For vinyl ethers, this typically involves establishing a rapid and reversible equilibrium between a small population of active (cationic) propagating species and a large population of dormant (covalent) species.
Common initiating systems for living cationic polymerization of VEs are binary systems, often composed of a cationogen (initiator) and a Lewis acid (co-initiator). A classic example is the use of a vinyl ether-HCl adduct in conjunction with a Lewis acid like zinc iodide (ZnI₂) or tin tetrachloride (SnCl₄). acs.orgspsj.or.jp Protonic acids such as hydrogen iodide have also been used, often with iodine, to initiate living polymerization. wikipedia.org
The primary challenge for DEAEVE is the Lewis basicity of the tertiary amine, which can complex with and deactivate the Lewis acid co-initiator. Therefore, initiating systems must be chosen to either tolerate this basicity or operate under conditions where the amine is protonated or otherwise protected. Systems that rely on weaker or sterically hindered Lewis acids may be more suitable. The addition of external Lewis bases (e.g., esters, ethers) is a known strategy to moderate the acidity of the Lewis acid and stabilize the propagating carbocation, a principle that could be leveraged for monomers like DEAEVE. acs.org
Table 1: Examples of Initiator/Co-initiator Systems for Living Cationic Polymerization of Various Vinyl Ethers
| Initiator (Cationogen) | Co-initiator (Lewis Acid) | Monomer Example(s) | Key Features |
|---|---|---|---|
| R-O-CH(CH₃)-X (X=Cl, I) | ZnX₂, SnCl₄, TiCl₄, EtAlCl₂ | Isobutyl vinyl ether (iBVE), Ethyl vinyl ether (EVE) | Classic system; Lewis acid activates the C-X bond to generate the carbocation. acs.orgspsj.or.jp |
| Hydrogen Iodide (HI) | Iodine (I₂) | iBVE, p-methoxystyrene | Fast initiation leads to polymers with narrow molecular weight distributions. wikipedia.orgacs.org |
| Acetic Acid Adduct of VE | EtAlCl₂ in presence of ester | iBVE | "Base-assisting" system where the added ester stabilizes the carbocation. acs.org |
| Aryl Methyl Halides | Silver Salts (e.g., AgClO₄) | iBVE, EVE | Benign initiating system generating a benzyl cation initiator. nii.ac.jp |
The mechanism of cationic polymerization proceeds through three fundamental steps: initiation, propagation, and termination/chain transfer. nih.gov
Initiation: The process begins with the generation of a carbocation from the monomer. In a system using a protonic acid (H⁺A⁻), the acid protonates the vinyl double bond to form a carbocationic active center. nih.govlibretexts.org When using a Lewis acid (LA) with an initiator like R-X, the Lewis acid abstracts the halide (X⁻) to generate a carbocation (R⁺), which then adds to the first monomer molecule. nih.gov The goal in a living system is for this initiation step to be fast and quantitative, ensuring all polymer chains begin growing simultaneously. acs.org
Propagation: The carbocationic chain end is highly electrophilic and is successively attacked by the nucleophilic double bond of incoming monomer molecules. nii.ac.jp This process adds monomers to the growing chain. For living polymerization, the propagating species exists in equilibrium with a dormant covalent species, which helps to suppress side reactions by keeping the concentration of active cations low at any given moment. nih.gov
Termination and Chain Transfer: These are undesirable side reactions in a living polymerization. Termination can occur when the propagating carbocation combines with the counter-anion or another nucleophile, permanently ending chain growth. nih.gov Chain transfer, a more common issue, involves the transfer of a proton from the growing chain end to a monomer, solvent, or counter-anion (β-proton elimination), which terminates one chain while initiating a new, shorter one. nih.govlibretexts.org This leads to a broadening of the molecular weight distribution. Controlled polymerization strategies are designed specifically to minimize these events.
Several advanced strategies have been developed to achieve a high degree of control over the cationic polymerization of vinyl ethers.
One major advancement is cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This technique uses a chain transfer agent (CTA), such as a dithiocarbamate (B8719985) or trithiocarbonate, in the presence of a protonic initiator. nih.gov The process follows a degenerative chain transfer mechanism where the cationic active center rapidly exchanges with the dormant species (e.g., a thioether), allowing all chains to grow at a similar rate. nih.govnih.gov This method has been successfully applied to a variety of vinyl ethers and can be performed with both metal-based and metal-free organocatalysts. nih.govacs.org
Another strategy involves the use of additives that stabilize the carbocation . Non-nucleophilic Lewis bases, such as esters or sterically hindered pyridines, can reversibly coordinate to the propagating carbocationic center. This coordination reduces the electrophilicity of the cation, suppressing side reactions like chain transfer and allowing for polymerization at higher temperatures. acs.org Similarly, the monomer itself can act as a weak Lewis base to stabilize the propagating cation, particularly at low temperatures with moderately active Lewis acids like SnCl₄. spsj.or.jp
The tacticity, or stereochemical arrangement of pendant groups along the polymer backbone, profoundly influences the material's physical properties. nsf.gov In conventional cationic polymerization, the propagating chain end is a planar oxocarbenium ion, which allows the incoming monomer to add from either face with little preference, typically resulting in atactic (non-stereoregular) polymers. nsf.gov
Achieving stereocontrol has been a significant challenge. Early methods relied on chain-end control, where the stereochemistry of the last added unit influences the addition of the next, but this approach is highly dependent on the monomer structure and reaction conditions. nsf.gov
A more general and powerful approach involves catalyst-controlled stereoselective polymerization . This strategy utilizes a chiral catalyst system to create a chiral environment around the propagating chain end, thereby directing the facial addition of the incoming monomer. nsf.gov A highly successful method employs chiral counter-ions derived from 1,1′-bi-2-naphthol (BINOL)-based phosphoric acids or N,N′-bis(triflyl)phosphoramidimidates (PADIs). nih.govnsf.govacs.org When used in conjunction with a Lewis acid like TiCl₄, these chiral anions form a tight ion pair with the cationic chain end, effectively shielding one face and forcing the monomer to add from the other, leading to highly isotactic poly(vinyl ether)s. nsf.gov This catalyst-controlled approach has proven to be general for a range of vinyl ether substrates, achieving high degrees of isotacticity (% meso diads > 90%). nsf.govunc.edu
Table 2: Examples of Catalyst Systems for Stereoselective Cationic Polymerization of Vinyl Ethers
| Catalyst System | Monomer Example | Temperature (°C) | Tacticity (% meso) | Reference |
|---|---|---|---|---|
| TiCl₄(OAr)₂ / iBVE-HCl Adduct | Isobutyl vinyl ether (iBVE) | -78 | 92 | nsf.gov |
| TiCl₄(THF)₂ / Chiral Phosphoric Acid | iBVE | -78 | 93 | nsf.gov |
| TiCl₄ / TADDOL | iBVE | -78 | 90 | nih.gov |
| PADI Organocatalyst / RAFT Agent | iBVE | -78 | 92 | acs.org |
Recent innovations have focused on developing metal-free and externally regulated polymerization methods.
Photoinitiated cationic polymerization offers spatial and temporal control over the reaction. These systems often use a photocatalyst, such as a pyrylium salt, that upon irradiation with visible light can oxidize a CTA to generate a carbocation and initiate polymerization. acs.orgnih.gov The process can be turned "on" and "off" by switching the light source, allowing for the synthesis of complex polymer architectures. acs.org The mechanism involves the photocatalytic oxidation of a CTA, followed by mesolytic cleavage to generate the initiating cation and a radical species. A degenerative chain transfer process ensures the polymerization remains controlled. cornell.edu
Organocatalytic cationic polymerization avoids the use of metal-based Lewis acids, which is advantageous for applications where metal residues are undesirable. acs.orgsemanticscholar.org Strong, confined Brønsted acids have been developed as highly effective organocatalysts. acs.orgscispace.com Examples include 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) and BINOL-derived N,N′-bis(triflyl)phosphoramidimidates (PADIs). nih.govacs.org These catalysts can directly protonate the vinyl ether to initiate polymerization. When combined with RAFT agents, these systems enable the first organocatalytic, highly stereoselective, living cationic polymerization of vinyl ethers. acs.orgrsc.org
Radical Polymerization of this compound
Historically, vinyl ethers have been considered non-polymerizable via free-radical mechanisms. cmu.edu The electron-rich double bond is not susceptible to attack by electrophilic radicals, and if a radical were to form at the α-position, it would be highly unstable. Attempts to copolymerize VEs with radical-polymerizable monomers often show very low incorporation of the VE unit. cmu.edu
However, recent breakthroughs have demonstrated that a controlled radical homopolymerization of vinyl ethers is possible under specific conditions. nih.gov This process was successfully achieved in an aqueous suspension under basic conditions (in the presence of lithium hydroxide) using a dithiocarbamate RAFT agent and a conventional azo-initiator. nih.gov
The success of this method is attributed to two key interactions:
Hydrogen Bonding: The interaction between water and the ether oxygen of the vinyl ether is believed to reduce the reactivity of the growing radical, suppressing unfavorable side reactions. nih.gov
Cation-π Interactions: The lithium cation (Li⁺) interacts with both the ether oxygen and the π-system of the vinyl group, which "activates" the monomer and facilitates polymerization. nih.gov
This discovery opens a new and previously inaccessible route to poly(vinyl ether)s, including functional polymers derived from monomers like DEAEVE. The ability to use a radical mechanism, particularly a controlled one like RAFT, significantly expands the potential for creating novel block copolymers by combining poly(DEAEVE) with segments made from radically polymerizable monomers like acrylates or styrenics.
Challenges and Breakthroughs in Direct Radical Homopolymerization
Vinyl ethers, including DEAEVE, have historically been considered non-polymerizable via free-radical mechanisms. The high reactivity of the propagating radical derived from a vinyl ether often leads to undesirable side reactions, such as chain transfer to the monomer, which inhibits the formation of high molecular weight polymers. The electron-donating ether oxygen atom destabilizes the radical at the α-carbon, making propagation unfavorable.
However, recent breakthroughs have challenged this long-standing limitation. A significant advancement has been the successful direct radical homopolymerization of vinyl ethers conducted in an aqueous suspension in the presence of lithium hydroxide (B78521). nih.gov This system utilizes a thermally triggered azo-initiator. The success of this method is attributed to a combination of factors:
Hydrogen Bonding: The interaction between water and the oxygen atom of the vinyl ether reduces the reactivity of the growing radical, thereby suppressing side reactions like β-scission. nih.gov
Cation-π Interactions: The presence of Li+ ions is crucial. These ions interact with both the oxygen and the vinyl group of the vinyl ether, which "activates" the monomer and facilitates polymerization. nih.gov This complexation effectively reduces the electron density of the vinyl group, making it more susceptible to radical attack and stabilizing the resulting radical. rsc.org
This approach has enabled the synthesis of poly(vinyl ether)s with near-full monomer conversion, a feat previously considered unattainable through direct radical homopolymerization. nih.gov
Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT Polymerization)
The advent of controlled radical polymerization (CRP) techniques has provided more sophisticated tools for the polymerization of challenging monomers like vinyl ethers. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a versatile and powerful method.
RAFT polymerization of vinyl ethers allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (polydispersities), and complex architectures. semanticscholar.org The key to successful RAFT polymerization lies in the selection of an appropriate RAFT agent, typically a dithiocarbamate for vinyl ethers, that can effectively mediate the polymerization process. nih.gov
The mechanism of RAFT involves a dynamic equilibrium between active (propagating radicals) and dormant (macro-RAFT agent) species. This equilibrium minimizes the concentration of radicals at any given time, thereby reducing the likelihood of termination and chain transfer reactions. This level of control has enabled the synthesis of well-defined homopolymers of vinyl ethers and has opened the door to the creation of more complex structures like block copolymers. semanticscholar.org
Initiator Systems and Mechanistic Considerations in CRP
In the context of controlled radical polymerization of vinyl ethers, the choice of initiator is critical and is often coupled with the specific CRP technique being employed. For RAFT polymerization, a conventional radical initiator, such as an azo-compound like 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70), is used to generate the initial radicals that start the polymerization process. semanticscholar.orgnih.gov
The mechanism in RAFT polymerization proceeds as follows:
Initiation: The azo-initiator decomposes upon heating to form primary radicals.
Chain Initiation: These primary radicals react with a monomer molecule to form a propagating radical.
Reversible Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical (the leaving group of the RAFT agent), which can then initiate a new polymer chain.
Re-initiation and Propagation: The newly formed radical initiates the polymerization of other monomers.
Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant species, allowing for controlled chain growth.
This process allows for the synthesis of polymers with predictable molecular weights and low polydispersity.
Anionic Polymerization Approaches for Vinyl Ethers (General Context)
Anionic polymerization is a powerful technique for the synthesis of well-defined polymers from monomers with electron-withdrawing groups. However, it is generally not suitable for the polymerization of electron-rich monomers like vinyl ethers. nih.govacs.org The vinyl group in vinyl ethers has a high electron density due to the electron-donating nature of the adjacent ether oxygen atom. rsc.org This high electron density makes the monomer resistant to nucleophilic attack by an anionic initiator.
Anionic polymerization proceeds through the repeated addition of a monomer to a growing anionic chain end. rsc.org For this to occur, the monomer must be able to stabilize the negative charge of the propagating species. Monomers with electron-withdrawing substituents are therefore ideal candidates for anionic polymerization. In contrast, the electron-donating ether group in vinyl ethers would destabilize a carbanionic propagating center, making anionic polymerization thermodynamically unfavorable. Consequently, attempts to homopolymerize vinyl ethers via anionic methods are generally unsuccessful.
Copolymerization Studies Involving this compound
Copolymerization provides a versatile platform to tailor the properties of polymers by combining different monomer units within the same polymer chain. The incorporation of DEAEVE into copolymers can impart desirable properties such as hydrophilicity, pH-responsiveness, and the ability to coordinate with metal ions.
Statistical Copolymerization and Reactivity Ratios
Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a random distribution of monomer units along the polymer chain. The composition and microstructure of the resulting copolymer are determined by the relative reactivities of the monomers, which are quantified by their reactivity ratios (r1 and r2).
The reactivity ratio of a monomer is the ratio of the rate constant for the addition of that monomer to a growing chain ending in the same monomer unit (homo-propagation) to the rate constant for the addition of the other monomer (co-propagation). scielo.br
If r1 > 1, the growing chain preferentially adds monomer 1.
If r1 < 1, the growing chain preferentially adds monomer 2.
If r1 ≈ 1, the addition of both monomers is equally probable.
If r1 ≈ r2 ≈ 0, there is a tendency for alternating copolymerization.
If r1 * r2 ≈ 1, the copolymerization is considered ideal, and the composition of the copolymer is the same as the feed composition.
The determination of reactivity ratios is crucial for predicting the composition of a copolymer for a given monomer feed and for understanding the polymerization kinetics. These are typically determined by conducting a series of copolymerizations with varying monomer feed ratios and analyzing the composition of the resulting copolymers at low conversion. semanticscholar.orgnih.govmdpi.com
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type |
| N-vinylpyrrolidone | 2-chloroethyl vinyl ether | 1.9 | 0.12 | Radical (RAFT) |
| n-butyl vinyl ether | 2-chloroethyl vinyl ether | - | - | Cationic |
| Benzyl methacrylate (B99206) | Diethylaminoethyl methacrylate | - | - | Radical |
Block Copolymer Synthesis (e.g., Cationic-Radical Mechanistic Switching)
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They can self-assemble into a variety of ordered nanostructures, making them useful in a wide range of applications. The synthesis of well-defined block copolymers containing a poly(vinyl ether) segment requires a controlled polymerization technique.
A powerful strategy for synthesizing block copolymers from monomers that polymerize via different mechanisms is mechanistic switching. For example, a block copolymer containing a poly(vinyl ether) block and a poly(acrylate) block can be synthesized by switching from a cationic polymerization to a radical polymerization. nih.govacs.org
One approach involves the use of a dual initiator that can initiate both cationic and radical polymerization. For instance, a TEMPO-based alkoxyamine can be used in conjunction with a Lewis acid like SnBr4 to first initiate the living cationic polymerization of a vinyl ether. rsc.org The resulting TEMPO-functionalized poly(vinyl ether) can then be used as a macro-initiator for the nitroxide-mediated radical polymerization (NMP) of a second monomer, such as styrene, to form a well-defined block copolymer. rsc.org
Another strategy involves the transformation of a propagating radical into a cationic species. This can be achieved by oxidizing the radical. cmu.edu This allows for the synthesis of block copolymers by first polymerizing a monomer via a radical mechanism and then switching to a cationic mechanism to polymerize a vinyl ether. This approach has been used to copolymerize methyl methacrylate and butyl vinyl ether. cmu.edu
The ability to switch between polymerization mechanisms provides a versatile route to a wide array of block copolymers with tailored properties and functionalities that cannot be achieved by a single polymerization method. nih.govharth-research-group.org
Graft Copolymer Architectures and Synthetic Strategies
Graft copolymers are complex macromolecules composed of a main polymer chain (backbone) to which one or more side chains (grafts) are chemically attached. The synthesis of graft copolymers containing this compound (DEAEVE) allows for the creation of materials with tunable properties, particularly for applications requiring stimuli-responsiveness. The primary strategies for synthesizing these architectures are the "grafting-from," "grafting-through," and "grafting-onto" methods. acs.org
"Grafting-From" Method: In this approach, the polymerization of the graft chains is initiated from active sites located on the backbone polymer. acs.org This technique has been successfully employed to create graft copolymers with a polyimide backbone and poly(DEAEVE) side chains. For instance, atom transfer radical polymerization (ATRP) has been used to polymerize N,N-dimethylaminoethyl methacrylate (a monomer structurally similar to DEAEVE) from a polyimide macroinitiator, resulting in a comb-like graft copolymer. researchgate.net These copolymers exhibit dual stimuli-responsive behavior, reacting to changes in both pH and temperature. researchgate.net
"Grafting-Onto" Method: This strategy involves the attachment of pre-synthesized polymer chains to a backbone. acs.org While less common for DEAEVE specifically, this method is widely used for creating stimuli-responsive surfaces by grafting polymers like poly(2-vinyl pyridine) and poly(acrylic acid) onto substrates. nih.gov
"Grafting-Through" Method: This technique involves the copolymerization of a macromonomer, which is a polymer chain with a polymerizable group at one end. acs.org
The resulting graft copolymers often exhibit stimuli-responsive behavior due to the presence of the tertiary amine groups in the DEAEVE units, which can be protonated or deprotonated in response to pH changes. This leads to alterations in solubility, viscosity, and self-assembly behavior in aqueous solutions. researchgate.net
Table 1: Examples of Graft Copolymers and their Properties
| Backbone Polymer | Grafted Polymer | Synthetic Method | Key Properties |
| Polyimide | Poly(N,N-dimethylaminoethyl methacrylate) | "Grafting From" via ATRP | pH and temperature responsive researchgate.net |
| Poly(vinylidene fluoride) | Poly[2‐(diethylamino)ethyl acrylamide] | "Grafting From" | pH-dependent thermoresponsiveness, switchable wettability researchgate.net |
| Chitosan | Poly[(2-diethyl amino)ethyl methacrylate] | Free Radical Polymerization | Water-soluble, pH-sensitive swelling |
| Poly(ethylene terephthalate) | Poly(acrylic acid) | Plasma-induced "Grafting From" | Improved surface hydrophilicity, protein immobilization nih.gov |
Ring-Expansion Polymerization of Vinyl Ethers
Ring-expansion polymerization is a method for synthesizing cyclic polymers, which have unique topologies without chain ends. rsc.org Recently, a significant advancement has been the development of a ring-expansion cationic polymerization technique specifically for vinyl ethers. rsc.orgrsc.org This method utilizes a specially designed cyclic initiator containing a hemiacetal ester (HAE). rsc.org
The process is initiated by a Lewis acid catalyst, such as SnBr₄, which activates the HAE bond in the cyclic initiator. rsc.org This generates a cyclic ionic pair, allowing for the insertion of vinyl ether monomers and the subsequent expansion of the polymer ring. rsc.org This approach contrasts with conventional methods for creating cyclic polymers, which often require highly diluted conditions to favor intramolecular cyclization over intermolecular polymerization. rsc.org
While this ring-expansion cationic polymerization has been demonstrated for various alkyl vinyl ethers, its specific application to this compound has not been extensively detailed in the reviewed literature. dntb.gov.ua However, the versatility of the technique in accommodating different vinyl ether monomers suggests its potential applicability. dntb.gov.ua The resulting cyclic poly(vinyl ether)s have been shown to exhibit different physical properties compared to their linear counterparts, such as higher glass transition temperatures (Tg). acs.orgacs.org
Table 2: Comparison of Polymerization Methods for Vinyl Ethers
| Polymerization Method | Key Features | Resulting Architecture |
| Living Cationic Polymerization | Controlled initiation and propagation, minimizes termination and chain transfer. wikipedia.org | Linear, block, star polymers with low molar mass distribution. wikipedia.org |
| Cationic RAFT Polymerization | Combines cationic and RAFT mechanisms for controlled polymerization under mild conditions. rsc.orgnih.gov | Linear polymers with functional chain ends. rsc.org |
| Ring-Expansion Cationic Polymerization | Utilizes a cyclic hemiacetal ester initiator to grow cyclic polymer chains. rsc.orgrsc.org | Cyclic polymers. rsc.org |
Advanced Spectroscopic and Computational Investigations of 2 Diethylaminoethyl Vinyl Ether
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation and Polymer Structure
Spectroscopic techniques are indispensable tools for probing the chemical transformations of 2-Diethylaminoethyl vinyl ether and for characterizing the resultant polymer. By analyzing the interaction of electromagnetic radiation with the molecule and its polymer, detailed information about chemical structure, bonding, and molecular organization can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis and Microstructure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For poly(this compound), both ¹H and ¹³C NMR are critical for confirming the polymer structure, analyzing the end-groups to understand the initiation and termination mechanisms, and determining the microstructure, such as tacticity.
End-group analysis by ¹H NMR allows for the calculation of the number-average molecular weight (Mn) of the polymer. magritek.commagritek.com This is achieved by comparing the integral of signals corresponding to the protons of the end-groups (derived from the initiator and terminating agent) with the integral of signals from the repeating monomer units in the polymer backbone. magritek.com For instance, in a controlled polymerization, specific signals from an initiator fragment at the α-end and a quencher moiety at the ω-end can be clearly identified and quantified. nih.gov
The microstructure of PDEAEVE, specifically its tacticity (the stereochemical arrangement of the pendant groups along the polymer chain), can be investigated using ¹³C NMR. The chemical shifts of the backbone carbons, particularly the methine carbon of the vinyl ether linkage, are sensitive to the relative stereochemistry of adjacent monomer units (diads, triads, etc.). rsc.org While specific data for PDEAEVE is not abundant in the public literature, analysis of related poly(vinyl ether)s demonstrates that distinct signals for isotactic, syndiotactic, and atactic sequences can be resolved, allowing for a quantitative assessment of the polymer's stereoregularity. nih.gov This information is vital as tacticity significantly influences the physical and chemical properties of the polymer.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(vinyl ether)s (Note: Data is based on analogous poly(vinyl ether) structures due to limited specific data for PDEAEVE. Actual shifts for PDEAEVE may vary.)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Backbone -CH-O- | 3.2 - 3.8 (broad multiplet) | 73 - 75 |
| Backbone -CH₂- | 1.4 - 2.0 (broad multiplet) | 39 - 42 |
| Side Chain -O-CH₂- | ~3.5 | ~65 |
| Side Chain -N-CH₂- | ~2.8 | ~47 |
| Side Chain -CH₂-CH₃ | ~2.5 (quartet) | ~47 |
| Side Chain -CH₃ | ~1.0 (triplet) | ~12 |
| Vinyl Protons (Monomer) | 3.9 - 4.2 (dd), 6.4 (dd) | 86 (CH₂=), 152 (=CH-) |
Data synthesized from general knowledge of poly(vinyl ether)s and related structures. rsc.orgacademie-sciences.fr
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Reactivity
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for monitoring the progress of polymerization by observing the disappearance of vibrational bands associated with the monomer's vinyl group and the appearance of bands characteristic of the saturated polymer backbone.
In the IR spectrum of the this compound monomer, key vibrational bands include the C=C stretching of the vinyl group, typically around 1620-1640 cm⁻¹, and the =C-H bending modes. During polymerization, the intensity of these bands decreases significantly, providing a means to track monomer conversion. Concurrently, the appearance and strengthening of C-H stretching and bending vibrations associated with the new sp³-hybridized carbons in the polymer backbone confirm the formation of the polymer. The strong C-O-C stretching vibrations of the ether linkage, usually found in the 1050-1150 cm⁻¹ region, will be present in both the monomer and the polymer, though their precise position and shape may change. rsc.org
Raman spectroscopy offers advantages for studying polymerization reactions, especially in aqueous or bulk systems, due to the weak Raman scattering of water. The C=C stretch in vinyl ethers gives a strong and sharp Raman signal, making it an excellent probe for monitoring reactivity. mdpi.com Low-frequency Raman spectroscopy can also provide insights into the intermolecular order and crystallinity of the resulting polymer. mdpi.com
Table 2: Key IR and Raman Vibrational Bands for Monitoring DEAEVE Polymerization
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Observation during Polymerization |
| C=C Stretch (Vinyl) | 1620 - 1640 | IR, Raman | Disappears |
| =C-H Out-of-Plane Bend | 810 - 950 | IR | Disappears |
| C-O-C Stretch (Ether) | 1050 - 1150 | IR, Raman | Remains, may shift slightly |
| sp³ C-H Stretch | 2850 - 3000 | IR, Raman | Appears/Intensifies |
Data based on general values for vinyl ethers. rsc.org
Mass Spectrometry for Reaction Product Identification and Polymer Characterization
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the study of this compound, it is invaluable for identifying reaction byproducts and for characterizing the resulting polymer.
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the volatile components of a reaction mixture, identifying any side products or unreacted monomer. psu.edu For polymer characterization, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly powerful. wpmucdn.comnih.gov MALDI-TOF MS allows for the determination of the absolute molecular weight of polymer chains, the molecular weight distribution (polydispersity, Đ), and the chemical nature of the end-groups. nih.govlcms.cz
In a typical MALDI-TOF spectrum of a polymer, a series of peaks is observed, where each peak corresponds to a specific polymer chain length (n-mer) complexed with a cation (e.g., Na⁺ or K⁺). nih.gov The mass difference between adjacent peaks corresponds to the mass of the monomer repeat unit (143.23 g/mol for DEAEVE). By analyzing the exact mass of the peaks, the masses of the initiator and terminator fragments at the chain ends can be confirmed, providing crucial mechanistic information. nih.gov
Table 3: Hypothetical MALDI-TOF MS Data for Poly(this compound) (Assuming initiation with a hypothetical 'I' fragment and termination with 'T' fragment, cationized by Na⁺)
| Oligomer (n) | Formula of Ion | Calculated m/z |
| 1 | [I-(C₈H₁₇NO)-T + Na]⁺ | I + 143.23 + T + 22.99 |
| 2 | [I-(C₈H₁₇NO)₂-T + Na]⁺ | I + 2(143.23) + T + 22.99 |
| 3 | [I-(C₈H₁₇NO)₃-T + Na]⁺ | I + 3(143.23) + T + 22.99 |
| 4 | [I-(C₈H₁₇NO)₄-T + Na]⁺ | I + 4(143.23) + T + 22.99 |
Theoretical and Computational Chemistry of this compound
Theoretical and computational chemistry provides a powerful lens to investigate the intrinsic properties of this compound at the atomic and electronic levels. These methods complement experimental studies by offering insights into reactivity, reaction mechanisms, and the stability of intermediates that may be difficult to observe directly.
Quantum Mechanical Studies on Electronic Structure and Reactivity
Quantum mechanical calculations are used to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure, including molecular orbital energies and electron density distribution. For this compound, these calculations can rationalize its reactivity.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates
Density Functional Theory (DFT) is a class of computational methods that has become a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. DFT is extensively used to model reaction mechanisms, including the identification of transition states and the calculation of activation energies.
For the polymerization of vinyl ethers, DFT calculations can be used to model the entire reaction pathway, from initiation to propagation and termination. For example, in a cationic polymerization, DFT can be used to calculate the structure and stability of the propagating carbocation intermediate. The presence of the ether oxygen atom significantly stabilizes this carbocation through resonance (p-π conjugation), forming an oxocarbenium ion. DFT calculations can provide the geometries and relative energies of the transition states for monomer addition, which is the key step in propagation.
Studies on related systems, such as the hetero-Diels-Alder reactions of ethyl vinyl ether, have used DFT to distinguish between one-step and two-step (zwitterionic) mechanisms by locating and characterizing the relevant intermediates and transition states on the potential energy surface. researchgate.net Similar computational approaches applied to the polymerization of this compound could elucidate the precise nature of the propagating species, the role of the counter-ion, and the factors influencing the stereoselectivity of the polymerization, providing a detailed, dynamic picture of the reaction.
Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformation
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the intricate processes of polymerization and the resulting polymer conformations at an atomistic level. For poly(this compound) (PDEAVE), MD simulations can provide unprecedented insights into the monomer's approach to the growing polymer chain, the stereochemical outcomes of the polymerization, and the conformational dynamics of the resulting polymer in various environments.
Simulation of Polymerization
While direct simulation of the entire polymerization process from monomers to a long polymer chain is computationally intensive, MD simulations can be employed to study key elementary steps of the polymerization of this compound, particularly in cationic polymerization, which is a common method for vinyl ethers. These simulations can elucidate the role of catalysts, solvents, and temperature on the reaction mechanism and stereoselectivity.
A representative simulation might involve placing a model of the growing polymer chain end (a carbocationic species) and a monomer molecule in a simulation box with an explicit solvent. By applying a suitable force field, the trajectory of the monomer as it approaches the reactive chain end can be monitored.
Key areas of investigation using MD for polymerization include:
Monomer Approach and Orientation: Analyzing the preferential orientation of the incoming monomer with respect to the propagating chain end to understand the factors governing stereocontrol (isotactic vs. syndiotactic additions).
Solvent Effects: Simulating the polymerization in different solvents to understand how solvent molecules interact with the cationic chain end and the monomer, thereby influencing the reaction rate and stereochemistry.
Counter-ion Effects: In cationic polymerization, the nature and proximity of the counter-ion can significantly impact the stability and reactivity of the propagating species. MD simulations can map the spatial distribution of the counter-ion around the carbocationic center.
Polymer Conformation Analysis
Once the polymer is formed, MD simulations are invaluable for predicting and understanding its three-dimensional structure and dynamics. For these simulations, a pre-constructed chain of PDEAVE is placed in a simulation box, often solvated with water or another solvent, and its conformational evolution is tracked over time.
Conformational Properties from MD Simulations:
The analysis of the simulation trajectories can yield a wealth of data on the polymer's conformational state. Key parameters that are typically calculated include the radius of gyration (Rg), end-to-end distance, and various dihedral angle distributions.
| Parameter | Description | Typical Findings from Simulations |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the polymer coil. | In aqueous solution, PDEAVE is expected to adopt a more extended conformation at low pH due to electrostatic repulsion between the protonated amine groups. At higher pH, the polymer would likely collapse into a more compact, globular state. |
| End-to-End Distance | The distance between the first and last monomer units of the polymer chain. | Provides information about the overall shape of the polymer, from a fully extended chain to a coiled structure. |
| Dihedral Angle Distribution | The distribution of torsion angles along the polymer backbone and in the side chains. | Reveals the preferred local conformations (e.g., trans, gauche) of the polymer chain, which are influenced by steric hindrance and electrostatic interactions. |
This table is interactive. Click on the headers to sort.
Hydration Structure in Aqueous Solutions:
For a pH- and thermo-responsive polymer like PDEAVE, understanding its interaction with water is crucial. MD simulations can provide detailed information about the hydration shell around the polymer.
Table of Hydration Properties:
| Property | Description | Insights from MD Simulations |
| Radial Distribution Function (RDF) | Describes the probability of finding a water molecule at a certain distance from a specific atom or group on the polymer. | Can reveal the number of water molecules in the first and second hydration shells of the amine group and the ether oxygen, and how this changes with pH and temperature. |
| Hydrogen Bonding Analysis | Quantifies the number and lifetime of hydrogen bonds between the polymer (specifically the amine and ether groups) and surrounding water molecules. | At low pH, the protonated amine groups would be strong hydrogen bond donors. At higher pH, the lone pair on the nitrogen can act as a hydrogen bond acceptor. These interactions are critical to the polymer's solubility and LCST behavior. |
| Water Dynamics | Calculation of the diffusion coefficient of water molecules near the polymer chain compared to bulk water. | Can show that water mobility is significantly hindered in the vicinity of the polymer chain, especially when the polymer is in a collapsed state. |
This table is interactive. Click on the headers to sort.
By providing such detailed, atomistic-level information, molecular dynamics simulations serve as a vital tool, complementing experimental studies to build a comprehensive understanding of the structure-property relationships of poly(this compound).
Applications of 2 Diethylaminoethyl Vinyl Ether and Its Polymers in Materials Science and Industrial Chemistry
Development of Specialty Polymeric Materials from 2-Diethylaminoethyl Vinyl Ether
Polymers derived from this compound, primarily poly(this compound), are a significant class of "smart" polymers. These materials can alter their physical properties in response to external environmental changes, making them suitable for a range of advanced applications.
The most prominent feature of polymers made from this compound is their responsiveness to changes in pH. The pendant diethylamino group is a weak base with a pKa value in the neutral range. This allows the polymer to exhibit significant conformational and solubility changes in response to shifts in the acidity of the surrounding aqueous medium.
pH-Responsiveness : At a pH below its pKa, the tertiary amine groups become protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to adopt an extended, hydrophilic conformation, rendering it soluble in water. Conversely, at a pH above the pKa, the amine groups are deprotonated and neutral, making the polymer hydrophobic and causing it to collapse and precipitate from the solution. This reversible transition is a key feature exploited in various applications. For instance, polymers containing these amine groups, such as the closely related poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), are used to create systems that can selectively release encapsulated substances, like drugs, in the acidic environments characteristic of tumor tissues or intracellular compartments. nih.govmonash.edu
Thermo-Responsiveness : While homopolymers of this compound are primarily pH-sensitive, they can be engineered to be thermo-responsive by copolymerizing them with other monomers. This dual-responsive nature can be achieved by incorporating monomers that impart temperature sensitivity, leading to polymers that exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble. This behavior can be tuned by adjusting the monomer ratio and the pH of the solution. researchgate.net For example, thermo-responsive poly(vinyl ether) gels have been developed by copolymerizing hydrophilic and hydrophobic monomers, allowing for sharp volume phase transitions at specific temperatures. researchgate.net Such dual-stimuli-responsive systems are of great interest for creating highly specific and controlled material responses. researchgate.net
Table 1: Responsive Properties of Poly(this compound) and Related Systems
| Property | Stimulus | Mechanism | Resulting Behavior |
|---|---|---|---|
| pH-Responsiveness | pH < pKa | Protonation of tertiary amine groups | Polymer chain extension, increased hydrophilicity, and dissolution. |
| pH-Responsiveness | pH > pKa | Deprotonation of tertiary amine groups | Polymer chain collapse, increased hydrophobicity, and precipitation. |
| Thermo-Responsiveness | Temperature > LCST | Dehydration and collapse of polymer chains | Phase separation from solution (becomes insoluble). |
| Thermo-Responsiveness | Temperature < LCST | Hydration of polymer chains | Polymer is soluble in the solvent. |
The ability of poly(this compound) and other functional vinyl ether polymers to adhere to surfaces and alter their properties makes them excellent candidates for coatings and surface modifiers. metu.edu.tr These polymers can be used to impart new functionalities, such as stimuli-responsiveness or improved dispersibility, to a variety of substrates.
Research has shown that copolymers of vinyl ethers can be used for the surface modification of hydrophobic materials like carbon black. researchgate.net By adsorbing onto the surface of the carbon black particles, the polymer provides a new interface that allows the otherwise hydrophobic material to be stably dispersed in aqueous systems. researchgate.net
Furthermore, vinyl ether functional oligomers are valuable in the formulation of radiation-curable coatings. google.com The reactive vinyl ether groups can undergo rapid polymerization when exposed to UV light in the presence of a suitable photoinitiator. google.com This allows for the rapid, solvent-free curing of coatings for applications in printing inks, adhesives, and protective films. google.com
Table 2: Applications in Functional Coatings and Surface Modification
| Application | Function of Vinyl Ether Polymer | Underlying Principle |
|---|---|---|
| Aqueous Dispersion of Pigments | Surface modifier and dispersant | Adsorption of the polymer onto pigment particles, altering their surface chemistry from hydrophobic to hydrophilic. researchgate.net |
| UV-Curable Coatings | Reactive oligomer | The vinyl ether groups serve as reactive sites for rapid cationic or free-radical photopolymerization upon UV exposure. google.com |
| Anti-Fog Coatings | Hydrophilic surface layer | Copolymer coatings containing amine functionalities can create surfaces that resist the formation of light-scattering water droplets. metu.edu.tr |
| Optical Plastics | Base polymer | Copolymers of functional vinyl ethers can produce plastics with high thermal stability, transparency, and desirable refractive indices for optical lenses. researchgate.net |
The amphiphilic nature that poly(this compound) can exhibit—possessing both hydrophobic backbones and hydrophilic (when protonated) side chains—allows it to function as a polymeric surfactant or emulsifier. A particularly innovative application is in the creation of Pickering emulsions.
A Pickering emulsion is stabilized by solid particles adsorbing to the interface between two immiscible liquids (e.g., oil and water). Latex particles made from the related monomer, 2-(diethylamino)ethyl methacrylate (B99206) (DEA), have been shown to be effective pH-responsive Pickering emulsifiers. nih.gov
Emulsification : At a pH where the particles are partially hydrophobic (around pH 9), they can effectively adsorb to the oil-water interface and stabilize oil-in-water emulsions. nih.gov
Demulsification : The emulsion can be controllably broken by simply lowering the pH. When the pH is dropped below the polymer's pKa (e.g., to pH 3), the particles become highly hydrophilic and desorb from the oil-water interface, leading to rapid phase separation. nih.gov
This on-demand stabilization and destabilization can also be triggered by bubbling CO2 gas through the emulsion to lower the pH, and subsequently purging with N2 to raise it, offering a reversible control mechanism. nih.gov This switchable behavior is highly desirable for applications in enhanced oil recovery, cosmetics, and food science, where controlled release or separation is required.
Table 3: pH-Controlled Pickering Emulsion System
| Condition | pH Level | State of Polymer Particles | Emulsion Stability |
|---|---|---|---|
| Emulsification | ~pH 9 | Partially hydrophobic, interfacially active | Stable oil-in-water emulsion formed. nih.gov |
| Demulsification | pH < 7 | Particles become hydrophilic (protonated) and desorb from the interface | Emulsion breaks, leading to phase separation. nih.gov |
| Trigger for Demulsification | Addition of acid (e.g., HCl) or purging with CO2 | Lowers the aqueous pH | Rapid demulsification. nih.gov |
| Trigger for Re-emulsification | Addition of base (e.g., KOH) | Raises the aqueous pH | Emulsion can be reformed with homogenization. nih.gov |
This compound as a Synthetic Building Block in Organic Chemistry
Beyond its role in polymer science, the this compound molecule is a versatile reagent and precursor in fine chemical synthesis due to its distinct reactive sites: the electron-rich vinyl group and the nucleophilic tertiary amine.
Vinyl ethers are recognized as valuable and highly reactive building blocks in organic synthesis. researchgate.net Recently, vinyl ethers have been ingeniously used as surrogates for ethylene (B1197577) gas in complex multi-component reactions. Ethylene is a difficult reagent to handle due to its gaseous nature and high flammability. nih.gov
In a notable example, phenyl vinyl ether was used in a three-component reaction to achieve the 1,2-difunctionalization of an ethyl linkage, which was then used to functionalize N-heteroarenes (a form of arylation). nih.gov In this strategy, the vinyl ether acts as a linchpin, reacting with two other components to form a more complex molecule in a single pot. This highlights the potential of this compound to serve a similar role as a readily handled liquid precursor for introducing a functionalized two-carbon bridge into complex target molecules. nih.gov
The electron-rich double bond of this compound makes it highly susceptible to attack by electrophiles and radicals, positioning it as a key reagent in catalytic transformations.
In modern photoredox catalysis, which uses visible light to drive chemical reactions, vinyl ethers are key participants. nih.gov For example, a catalytic cycle can be initiated where a sulfonyl radical, generated by a photocatalyst, adds across the double bond of a vinyl ether. nih.gov This addition creates a new α-oxy radical intermediate, which is a highly reactive species that can then engage in further bond-forming reactions, such as C-H functionalization. nih.gov The ability of the vinyl ether to readily accept radicals and transform into a new reactive intermediate is central to the success of this catalytic process. This reactivity opens pathways for constructing complex molecular architectures under mild, light-driven conditions.
Future Directions and Emerging Research Avenues in 2 Diethylaminoethyl Vinyl Ether Chemistry
Integration of 2-Diethylaminoethyl Vinyl Ether into Sustainable Chemical Processes
The push towards green chemistry is reshaping the synthesis of monomers and polymers. Future research into DEAEVE will likely prioritize its integration into more sustainable manufacturing frameworks, moving away from petrochemical dependence and harsh reaction conditions.
One promising avenue is the development of bio-based synthetic routes. Researchers are exploring methods to produce vinyl ethers from biomass-derived feedstocks. For instance, a novel route for synthesizing vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether using solid base catalysts has been reported. rsc.org Similar strategies could be adapted for DEAEVE, potentially starting from bio-derived diethylaminoethanol.
Another key area is the use of enzymatic catalysis. The use of enzymes, such as Candida antarctica lipase (B570770) B, has proven successful for the one-pot synthesis of vinyl ether esters from functional carboxylic acids and hydroxyl-functional vinyl ethers. nih.govrsc.org This approach is attractive due to its high efficiency, mild reaction conditions (working across a broad temperature range from 22–90 °C), and simple product purification by filtration. nih.govrsc.org Adapting such enzymatic methods for the synthesis of DEAEVE could offer a more sustainable alternative to traditional chemical processes, which often require multiple steps and complex purification. nih.govrsc.org
Furthermore, the development of upcycling methods for poly(vinyl ether)s (PVEs) is a growing field of interest. Recently, a visible light-mediated method for the photooxidative degradation of poly(isobutyl vinyl ether) into valuable small molecule feedstocks has been demonstrated. nih.govrsc.org Exploring similar degradation pathways for polymers derived from DEAEVE could be a crucial step towards creating a circular economy for these materials.
Challenges and Opportunities in Precision Polymer Synthesis
The synthesis of well-defined polymers with controlled molecular weight, narrow dispersity, and specific architectures is crucial for high-performance applications. For vinyl ethers, living cationic polymerization is the most established method for achieving this precision. acs.orgnih.gov However, the functional amine group in this compound presents both significant challenges and unique opportunities for this technique.
Challenges: The primary challenge lies in the high reactivity of the propagating carbocationic species in cationic polymerization, which can lead to side reactions and loss of control. acs.orgrsc.org The tertiary amine in DEAEVE exacerbates this issue, as it can act as an internal base, neutralizing the acidic initiators or catalyst (typically a Lewis acid) required for the polymerization. This can inhibit or terminate the polymerization process altogether. Overcoming this requires the development of highly specialized initiating systems that are tolerant to amine functionalities or the use of protecting group strategies, which adds complexity and cost to the synthesis.
Opportunities: Despite the challenges, the successful precision polymerization of DEAEVE would unlock significant opportunities. The pendant diethylamino group is pH-responsive; it becomes protonated and positively charged under acidic conditions. nih.gov This allows for the creation of "smart" polymers that can change their properties, such as solubility or conformation, in response to pH stimuli. rsc.orgrsc.orgmdpi.comnih.gov Such materials are highly sought after for applications in drug delivery, biosensing, and smart coatings. rsc.orgnih.gov
Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is an emerging technique that could provide a solution. Cationic RAFT has shown success in the controlled polymerization of various vinyl ethers, but achieving this with a basic amine-functionalized monomer like DEAEVE remains a frontier. acs.org The development of new RAFT agents and catalytic systems tolerant to such functionalities is a key area of future research.
Table 1: Comparison of Polymerization Techniques for Functional Monomers This table is based on general findings for vinyl ethers and related functional monomers, as specific data for this compound is limited.
| Polymerization Method | Key Advantages for Functional Monomers | Challenges for Amine-Containing Monomers (like DEAEVE) | Relevant Research Findings |
|---|---|---|---|
| Living Cationic Polymerization | Precise control over molecular weight and architecture (e.g., block copolymers). acs.orgnih.gov | Amine group can neutralize the acidic catalyst, terminating polymerization. Requires highly purified reagents and often low temperatures. acs.orgrsc.org | Systems using Lewis acids like SnCl₄ have shown success for monomers like isobutyl vinyl ether, but require careful temperature control. spsj.or.jp |
| Cationic RAFT Polymerization | Combines control of living polymerization with the versatility of RAFT. Allows for synthesis of block copolymers. acs.org | Finding a suitable chain transfer agent (CTA) that is effective for the vinyl ether and stable to the amine group is difficult. | Has been used for various vinyl ethers, but requires a strong acid initiator. researchgate.net Moisture-tolerant systems are being developed. |
| Radical Polymerization | More tolerant to functional groups and impurities. | Generally uncontrolled for vinyl ethers, leading to polymers with broad molecular weight distributions. | Controlled radical polymerization has been reported for hydroxy-functional vinyl ethers, but not typically for other functional vinyl ethers without special additives. researchgate.net |
Innovative Methodologies for Investigating Vinyl Ether Reactivity and Polymerization Control
Advancing the chemistry of DEAEVE requires new tools and methods to understand its reactivity and to exert finer control over its polymerization.
Future research will likely focus on developing novel initiating systems that operate under more benign conditions. For example, systems that can perform living cationic polymerization at room temperature and in the open air, without the need for extensive purification, are highly desirable. nih.gov The use of single-component organic acid catalysts, such as pentakis(methoxycarbonyl)cyclopentadiene (PMCCP), has shown promise for the controlled polymerization of other functional vinyl ethers under ambient conditions. rsc.orgresearchgate.net Investigating such catalysts for DEAEVE could be a fruitful research direction.
Post-polymerization modification (PPM) offers an alternative strategy. This involves polymerizing a vinyl ether with a non-interfering functional group (e.g., an alkyne or alkene) and then using "click" chemistry, such as thiol-ene or copper-catalyzed alkyne-azide cycloaddition, to introduce the diethylaminoethyl moiety onto the polymer backbone. researchgate.net This approach decouples the challenges of polymerizing a difficult monomer from the final desired functionality.
Advanced analytical techniques will also be crucial for probing the polymerization mechanisms. In-situ spectroscopic monitoring can provide real-time data on monomer consumption and polymer growth, offering insights into the kinetics and control of the reaction. Combining experimental data with computational modeling, such as Density Functional Theory (DFT), can help elucidate the roles of catalysts, solvents, and the monomer's functional group in the polymerization process, accelerating the development of new and improved methods. mdpi.com
Q & A
Q. What are the primary synthetic routes for 2-diethylaminoethyl vinyl ether, and how do reaction conditions influence product purity?
The compound can be synthesized via elimination reactions using sodium methoxide (NaOCH₃) in methanol at elevated temperatures (150°C). For example, treating a precursor alcohol with NaOCH₃ yields a 2:1 mixture of cis/trans isomers . Key factors include reaction time (3 hours) and solvent choice (methanol), which minimize side reactions like nucleophilic substitution. Monitoring pH and controlling temperature are critical to avoid decomposition .
Q. How can researchers characterize the structural and thermodynamic properties of this compound?
Use spectroscopic methods:
- NMR : Identify proton environments (e.g., vinyl protons at δ 4.5–6.0 ppm) and diethylamino groups (δ 1.0–3.0 ppm) .
- IR : Detect C-O-C stretching (~1100 cm⁻¹) and vinyl C=C (~1640 cm⁻¹) . Thermodynamic data (e.g., ΔfH°gas = -141 kJ/mol) from NIST databases provide insights into stability and reactivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at ≤4°C to prevent oxidation. Add stabilizers like MEHQ to inhibit polymerization .
- PPE : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Avoid skin contact due to acute toxicity (STOT SE Category 3) .
- Ventilation : Work in fume hoods to manage vapors (flash point: 16°C) .
Q. How does the compound’s stability vary under different experimental conditions?
It degrades under acidic conditions via acid-catalyzed hydrolysis (Figure 2 in ). Exposure to light or air accelerates decomposition, forming peroxides. Stabilizers like triethanolamine are recommended for long-term storage .
Q. What are the applications of this compound in polymer chemistry?
It acts as a reactive monomer in copolymerization (e.g., with cyclic ketene acetals) to create hydrogels or glycopolymers. The diethylamino group enhances solubility and enables pH-sensitive behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for vinyl ether syntheses?
Discrepancies arise from varying reaction pathways (e.g., elimination vs. nucleophilic substitution). Optimize conditions by:
Q. What mechanistic insights explain the regioselectivity in copolymerization with vinyl ether derivatives?
Radical polymerization (FRP) with monomers like n-butyl vinyl ether proceeds via a chain-transfer mechanism. The electron-rich vinyl ether group stabilizes radical intermediates, while the diethylamino moiety directs reactivity toward electrophilic comonomers (e.g., maleimides) . Computational studies (e.g., DFT) can model transition states to predict regioselectivity .
Q. What analytical challenges arise in quantifying degradation products of this compound?
Degradation via ozonolysis or hydrolysis produces aldehydes and oligomers. Use:
Q. How can computational methods optimize the design of pH-sensitive polymers using this monomer?
Molecular dynamics (MD) simulations can model protonation-dependent swelling behavior. Parameters include pKa (~8.5 for the diethylamino group) and hydrophobicity. Pair with experimental validation using dynamic light scattering (DLS) to assess nanoparticle size changes across pH gradients .
Methodological Notes
- Spectral Data : Cross-reference PubChem (CAS 7336-29-0) and NIST databases for reproducibility .
- Isomer Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve cis/trans isomers .
- Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test) to evaluate mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
